Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 4-Bromopyridine-2-carbaldehyde (CAS No. 131747-63-2)
In the landscape of modern drug discovery and fine chemical synthesis, heterocyclic compounds are indispensable scaffolds for constructing complex molecular architectures with tailored biological and material properties. Among these, 4-Bromopyridine-2-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 131747-63-2, has emerged as a particularly valuable intermediate.[1][2] Its structure, featuring a pyridine ring functionalized with both a reactive aldehyde group and a strategically placed bromine atom, offers a dual-handle for a wide array of chemical transformations. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and safe handling, grounded in established scientific principles.
Core Identification and Physicochemical Properties
Accurate identification is the foundation of any chemical protocol. 4-Bromopyridine-2-carbaldehyde is an organic compound that typically appears as a colorless to pale yellow solid and is soluble in many common organic solvents.[3] Its core properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 131747-63-2 | [4][5][6] |
| Molecular Formula | C₆H₄BrNO | [4][5] |
| Molecular Weight | 186.01 g/mol | [4][5][7] |
| IUPAC Name | 4-bromopyridine-2-carbaldehyde | [7] |
| Synonyms | 4-Bromo-2-pyridinecarboxaldehyde, 4-Bromopicolinaldehyde | [4][5] |
| Appearance | Solid | [3] |
| Boiling Point | 243.9 - 244.0 °C at 760 mmHg (Predicted) | [3][4] |
| Density | ~1.683 g/cm³ (Predicted) | [3] |
| Storage | Inert atmosphere, 2–8°C | [8] |
Synthesis Protocol: Swern Oxidation
A reliable and scalable synthesis is critical for the utilization of any chemical intermediate. One common and effective method for preparing 4-Bromopyridine-2-carbaldehyde is through the Swern oxidation of the corresponding alcohol, 2-(hydroxymethyl)-4-bromopyridine.[9] This method is favored for its mild reaction conditions, which minimizes over-oxidation to the carboxylic acid.
Expert Insight: The Rationale Behind the Swern Oxidation
The choice of the Swern oxidation is deliberate. It operates at very low temperatures (-78 to -60 °C) to generate a reactive dimethylchlorosulfonium cation from oxalyl chloride and dimethyl sulfoxide (DMSO). This low temperature is crucial to prevent the decomposition of this intermediate and the subsequent Pummerer rearrangement, which can lead to byproducts. The alcohol then attacks this species, and a non-nucleophilic hindered base, such as triethylamine (TEA), is added to induce an intramolecular elimination, yielding the desired aldehyde, carbon monoxide, carbon dioxide, and dimethyl sulfide.
Detailed Experimental Protocol[10]
-
Reactor Setup : Under a nitrogen atmosphere, add 3 liters of dichloromethane (DCM) to a 5-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer.
-
Activator Formation : Cool the DCM to -60 °C. Slowly add 240 g of oxalyl chloride dropwise, maintaining the internal temperature at or below -60 °C.
-
Oxidant Addition : While maintaining the temperature at -60 °C, add 295.6 g of dimethyl sulfoxide (DMSO) dropwise. Stir the resulting mixture for 30 minutes.
-
Substrate Addition : Slowly add a solution of 237.5 g of 2-(hydroxymethyl)-4-bromopyridine in DCM to the reaction mixture, ensuring the temperature does not rise above -60 °C. Continue stirring at -65 °C for 1 hour.
-
Elimination : Add 3.5 equivalents of triethylamine (TEA) dropwise at -65 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Work-up and Purification : Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the final product (typical yield: ~75%).
Caption: Swern oxidation workflow for synthesis.
Synthetic Utility and Key Transformations
The synthetic power of 4-Bromopyridine-2-carbaldehyde lies in its two distinct reactive sites, which can be addressed selectively or in sequence.[1]
-
Reactions at the Aldehyde Group : The aldehyde functionality is a classic electrophilic center. It readily undergoes nucleophilic addition reactions with Grignard or organolithium reagents, Wittig reactions to form alkenes, and reductive amination to produce secondary and tertiary amines. It can also be oxidized to a carboxylic acid or reduced to an alcohol.[2] These transformations are fundamental in building molecular complexity.
-
Reactions at the Bromine Site : The bromine atom at the 4-position of the pyridine ring is an excellent handle for modern cross-coupling reactions.[1] It serves as an effective leaving group in palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These reactions are cornerstones of medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a vast array of molecular fragments.
This dual reactivity makes it a crucial precursor for various active pharmaceutical ingredients (APIs), including 1,4-dihydropyridine calcium antagonists and analogues of curcumin.[2][9]
Caption: Key reactive pathways of the title compound.
Spectroscopic Characterization
Confirmation of the product's identity and purity is paramount. The following table summarizes the expected spectroscopic data for 4-Bromopyridine-2-carbaldehyde, based on its structure and data from analogous bromo-pyridine-carbaldehydes.[10][11][12]
| Technique | Expected Data | Interpretation |
| ¹H NMR | ~9.9-10.1 ppm (s, 1H)~7.5-8.8 ppm (m, 3H) | The downfield singlet is characteristic of the aldehyde proton. The three other signals in the aromatic region correspond to the protons on the pyridine ring. |
| ¹³C NMR | ~190-195 ppm~120-160 ppm | The signal around 190 ppm is indicative of the aldehyde carbonyl carbon. Multiple signals in the aromatic region represent the five carbons of the pyridine ring. |
| Infrared (IR) | ~1700-1720 cm⁻¹ (strong)~2720, 2820 cm⁻¹ (weak)~1400-1600 cm⁻¹ | A strong C=O stretch confirms the aldehyde. Two weak C-H stretching bands are characteristic of the aldehyde C-H bond. Aromatic C=C and C=N stretches appear in the fingerprint region. |
Safety, Handling, and Storage
As a laboratory chemical, 4-Bromopyridine-2-carbaldehyde must be handled with appropriate care. It is classified as hazardous and requires specific precautions.
GHS Hazard Information[5][8]
| Pictogram | Hazard Class | Hazard Statement |
| GHS07 (Exclamation Mark) | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Handling and Storage Recommendations
-
Engineering Controls : Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid formation and inhalation of dust and aerosols.[13]
-
Personal Protective Equipment (PPE) : Wear suitable protective clothing, including chemical-resistant gloves and safety glasses with side-shields.[14][15]
-
Handling Practices : Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[8]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
4-Bromopyridine-2-carbaldehyde (CAS No. 131747-63-2) is a high-value synthetic intermediate whose utility is derived from its dual-functional nature. The aldehyde group provides a gateway for constructing carbon backbones and introducing diverse functional groups, while the bromo substituent enables powerful cross-coupling chemistry. A thorough understanding of its synthesis, reactivity, and handling protocols, as outlined in this guide, empowers researchers to leverage this versatile building block effectively and safely in the pursuit of novel pharmaceuticals and advanced materials.
References
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Amerigo Scientific. 4-Bromopyridine-2-carboxaldehyde. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromopyridine-2-Carbaldehyde in Modern Chemical Synthesis. Available from: [Link]
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PubChem. 4-Bromopyridine-2-carbaldehyde | C6H4BrNO | CID 14761472. Available from: [Link]
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AHH Chemical. SAFETY DATA SHEET. Available from: [Link]
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National Institutes of Health (NIH). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. Available from: [Link]
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